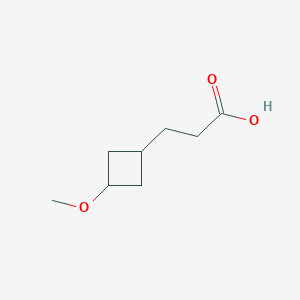

3-(3-Methoxycyclobutyl)propanoic acid

Description

3-(3-Methoxycyclobutyl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 3-methoxycyclobutyl group. Its molecular formula is C₈H₁₂O₃, with a calculated molecular weight of 156.18 g/mol. The compound’s alicyclic structure distinguishes it from aromatic analogs, possibly offering unique pharmacokinetic properties, such as enhanced metabolic stability compared to phenyl-substituted derivatives.

Properties

IUPAC Name |

3-(3-methoxycyclobutyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-6(5-7)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYNKOPJXFKUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications One common method involves the reaction of a cyclobutyl precursor with methanol in the presence of an acid catalyst to introduce the methoxy group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxycyclobutyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Hydroxycyclobutyl)propanoic acid.

Reduction: Formation of 3-(3-Methoxycyclobutyl)propanol.

Substitution: Formation of 3-(3-Halocyclobutyl)propanoic acid derivatives.

Scientific Research Applications

3-(3-Methoxycyclobutyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycyclobutyl)propanoic acid involves its interaction with specific molecular targets. The methoxy group and the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Alicyclic vs. Aromatic Substituents

- Cyclobutyl Derivatives: The alicyclic cyclobutyl group in this compound may reduce aromatic ring-induced toxicity while improving metabolic stability compared to phenyl analogs. For example, 3-(3-oxocyclobutyl)propanoic acid is marketed as a research chemical for organic synthesis, indicating utility in drug discovery .

- Phenyl Derivatives: Aromatic analogs, such as 3-(3-methoxyphenyl)propanoic acid, are common colon metabolites of dietary polyphenols and exhibit phase II conjugation (e.g., sulfation, glucuronidation) in vivo . Chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid demonstrate selective antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria, attributed to electron-withdrawing groups enhancing target binding .

Functional Group Modifications

- Methoxy (–OCH₃) vs. Hydroxyl (–OH): Methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxyl groups improve hydrogen-bonding capacity. For instance, 3-(4-hydroxyphenyl)propanoic acid from plant extracts shows anticancer activity (IC₅₀ ~50 µM in colon cancer cells) due to phenolic antioxidant effects .

- Oxo (=O) vs.

Biological Activity

3-(3-Methoxycyclobutyl)propanoic acid is an organic compound characterized by its unique cyclobutyl structure, which imparts distinct steric and electronic properties. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 2275326-03-7 |

| InChI Key | InChI=1S/C8H14O3/c1-11-7-4-6(5-7)2-3-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy group and the propanoic acid moiety facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, indicating a possible role in protecting against oxidative stress.

- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. The results indicated a dose-dependent response, suggesting that higher concentrations led to more pronounced anti-inflammatory effects.

Case Study 2: Antioxidant Activity

In vitro assays were performed to evaluate the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results showed that this compound exhibited a notable ability to reduce DPPH radicals, highlighting its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3-(3-Methoxyphenyl)propanoic acid | Phenyl ring | Moderate anti-inflammatory |

| 3-(3-Hydroxycyclobutyl)propanoic acid | Hydroxyl group | Stronger antioxidant effects |

The cyclobutyl structure of this compound contributes to its distinct reactivity and biological activity compared to phenolic or hydroxyl-substituted analogs.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Synthesis of Derivatives : Researchers have synthesized various derivatives by modifying the methoxy group or introducing halogen atoms. These modifications have been shown to increase potency against specific targets.

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of this compound in treating chronic inflammatory conditions and its role as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.